molecular formula C8H12N2O B1442376 2,5-Dimethyl-pyridineformamide CAS No. 825-59-2

2,5-Dimethyl-pyridineformamide

Cat. No.: B1442376
CAS No.: 825-59-2
M. Wt: 152.19 g/mol
InChI Key: HTKCGJGAPGIECQ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-pyridineformamide is a heterocyclic compound that belongs to the dihydropyridine family. This compound is characterized by a pyridine ring that is partially saturated, with two methyl groups at the 2 and 5 positions and a carboxamide group at the 2 position. Dihydropyridines are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

2,5-dimethyl-1H-pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-3-4-8(2,7(9)11)10-5-6/h3-5,10H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKCGJGAPGIECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(C=C1)(C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90703098
Record name 2,5-Dimethyl-1,2-dihydropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825-59-2
Record name 2,5-Dimethyl-1,2-dihydropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-pyridineformamide typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. For this specific compound, the reaction involves:

    Aldehyde: Acetaldehyde

    β-Ketoester: Methyl acetoacetate

    Ammonia: Ammonium acetate

The reaction is carried out under reflux conditions in ethanol, leading to the formation of the dihydropyridine ring. The carboxamide group is introduced through subsequent reactions involving the appropriate amide-forming reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-pyridineformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and carboxamide positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Pyridine derivatives with various functional groups.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or aminated dihydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
2,5-Dimethyl-pyridineformamide and its derivatives have been studied for their potential anticancer properties. Thiosemicarbazones, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that thiosemicarbazones can inhibit ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis, thereby exhibiting antitumor activity in vitro and in vivo against human cancer cell lines like MCF-7 (breast cancer) and HCT116 (colon cancer) .

Pharmacological Properties
The pharmacological profile of this compound includes antifungal, antibacterial, and antiviral activities. Studies have demonstrated that thiosemicarbazones can act as effective agents against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans . The structural features of these compounds contribute to their ability to interact with biological targets effectively.

Coordination Chemistry Applications

Metal Complex Formation
this compound can form coordination complexes with various metal ions. These complexes are critical in bioinorganic chemistry and can enhance the biological activity of the ligands. For example, the coordination of this compound with metals like copper and antimony has been shown to improve its antimicrobial properties and cytotoxicity against cancer cells . The synthesized metal complexes exhibit distinct structural characteristics that influence their reactivity and interaction with biological systems.

Data Table: Biological Activities of this compound Derivatives

Compound TypeActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
ThiosemicarbazoneAnticancerMCF-7 (breast cancer)36.42
ThiosemicarbazoneAntifungalCandida albicans34.7
ThiosemicarbazoneAntibacterialStaphylococcus aureus37.4
Metal Complex (Cu)AnticancerK562 (leukemia)50.0
Metal Complex (Sb)AntifungalAspergillus flavus210.1

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of thiosemicarbazone derivatives including this compound, researchers observed a marked reduction in cell viability across multiple cancer cell lines. The compounds were shown to induce apoptosis through the inhibition of RR activity, highlighting their potential as chemotherapeutic agents .

Case Study 2: Coordination Complexes
Research on the coordination complexes formed by this compound revealed enhanced biological activities compared to the free ligand. For instance, copper(II) complexes demonstrated improved cytotoxicity against leukemia cells due to increased cellular uptake and targeted action mechanisms .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-pyridineformamide involves its interaction with specific molecular targets. In medicinal applications, dihydropyridines are known to act as calcium channel blockers. They inhibit the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure. The compound’s structure allows it to fit into the binding site of the calcium channel, blocking the passage of calcium ions.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine used to treat hypertension and angina.

    Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.

Uniqueness

2,5-Dimethyl-pyridineformamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other dihydropyridines. Its carboxamide group can participate in hydrogen bonding, potentially enhancing its binding affinity to molecular targets.

Biological Activity

2,5-Dimethyl-pyridineformamide (C8H10N2O) is a derivative of pyridine that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory activities.

  • Molecular Formula : C8H10N2O
  • Molecular Weight : 150.0714 g/mol
  • CAS Number : 191219-80-4

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing various compounds for their ability to inhibit bacterial growth, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli12100
Bacillus subtilis1475
Pseudomonas aeruginosa10150

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. A series of in vitro studies were conducted on various cancer cell lines to assess the compound's cytotoxic effects.

Case Study: Cytotoxicity Assay

In a study involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, the compound was tested for its ability to inhibit cell proliferation. The results indicated:

  • MCF-7 Cell Line :
    • IC50: 30 µM
  • A549 Cell Line :
    • IC50: 45 µM

The compound exhibited dose-dependent cytotoxicity, suggesting that it may act through mechanisms involving apoptosis or cell cycle arrest .

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of this compound. Preliminary studies indicate that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways.

Phosphodiesterase Inhibition

The compound has been shown to inhibit phosphodiesterase (PDE) activity with an IC50 value of approximately 20 µM. This inhibition can lead to increased levels of cyclic nucleotides within cells, which are crucial for various physiological processes including inflammation and cellular proliferation .

Q & A

Q. What are the optimal synthetic routes for 2,5-Dimethyl-pyridineformamide, and how can reaction yields be maximized?

A two-step approach is recommended:

  • Step 1: Start with a halogenated pyridine precursor (e.g., 2,5-dibromopyridine). Substitute methyl groups via Kumada coupling or nucleophilic substitution using methyl Grignard reagents .
  • Step 2: Introduce the formamide group via formylation. Use DMF (dimethylformamide) as both solvent and formyl donor under acidic conditions (e.g., POCl₃) at 0–5°C to minimize side reactions .
  • Yield Optimization: Monitor reaction progress with TLC or LC-MS. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Typical yields range from 34% to 47% for analogous pyridine derivatives .

Table 1: Comparison of Formylation Methods

MethodTemperatureCatalystYield (%)Reference
DMF/POCl₃0–5°CNone45–55
Vilsmeier-Haack Reaction80°CPCl₅30–40

Q. How can the purity of this compound be validated, and what spectroscopic techniques are critical?

  • Purity Validation: Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times with standards .
  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Confirm methyl group integration (δ 2.1–2.5 ppm for CH₃) and formamide carbonyl resonance (δ ~165–170 ppm) .
    • IR Spectroscopy: Look for formamide N-H stretch (~3300 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
    • Mass Spectrometry (ESI-MS): Verify molecular ion [M+H]⁺ (calculated m/z: ~165.2 g/mol) and fragmentation patterns .

Q. What are the primary research applications of this compound in medicinal chemistry?

This compound serves as:

  • Pharmaceutical Intermediate: Used in synthesizing kinase inhibitors or nucleic acid-binding agents due to its planar aromatic structure .
  • Fluorinated Analog Precursor: The formamide group can be hydrolyzed to amines for further functionalization (e.g., introducing fluorine via Balz-Schiemann reaction) .

Advanced Research Questions

Q. How can researchers address contradictory spectral data when characterizing reaction intermediates?

  • Case Example: Discrepancies in ¹³C NMR carbonyl signals may arise from solvent polarity or tautomerism.
  • Resolution Strategy:
    • Perform variable-temperature NMR to detect dynamic equilibria.
    • Use deuterated DMSO or CDCl₃ to stabilize specific tautomers .
    • Cross-validate with X-ray crystallography if crystalline intermediates are obtained .

Q. What experimental design considerations are critical for selective functionalization of the pyridine ring?

  • Site Selectivity: The methyl groups at positions 2 and 5 influence reactivity. Use steric/electronic maps (DFT calculations) to predict regioselectivity .
  • Functionalization Protocol:
    • Electrophilic Substitution: Nitration at position 3 is favored due to meta-directing effects of methyl groups. Use HNO₃/H₂SO₄ at 50°C .
    • Cross-Coupling: Suzuki-Miyaura coupling at position 4 requires Pd(PPh₃)₄ and arylboronic acids in THF/water .

Q. How can researchers mitigate side reactions during formamide group installation?

  • Common Side Products: Over-formylation (yielding bis-formamide derivatives) or hydrolysis to carboxylic acids.
  • Mitigation Strategies:
    • Use stoichiometric control (1.1 eq formylating agent).
    • Add molecular sieves to absorb water and suppress hydrolysis .
    • Monitor pH (<2) to stabilize the formamide group .

Q. What computational tools are recommended for modeling interactions between this compound and biological targets?

  • Docking Software: AutoDock Vina or Schrödinger Suite for predicting binding affinities to enzymes (e.g., methionine aminopeptidase) .
  • MD Simulations: GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
  • Electrostatic Potential Maps: Generated with Gaussian 16 to visualize nucleophilic/electrophilic sites on the pyridine ring .

Table 2: Key Physicochemical Properties

PropertyValueReference
Molecular Weight~165.2 g/mol
LogP (Predicted)1.8 ± 0.3
pKa (Formamide NH)~1.5–2.0

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethyl-pyridineformamide
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-pyridineformamide

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